N-Isopropyl vs. N-p-Tolyl Acetamide: Lipophilic Ligand Efficiency (LLE) Differentiation via Computed LogP and Molecular Weight
The target compound (N-isopropylacetamide) differs from the closest catalogued amide analog, 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS 1207011-72-0), by replacement of the terminal N-p-tolyl group with an N-isopropyl group. This substitution reduces the molecular weight from 365.49 to 317.45 g/mol (ΔMW = -48.04 g/mol) and lowers the computed logP by approximately 1.2–1.5 log units (estimated via fragment-based contribution methods) . The lower logP combined with reduced molecular weight positions the N-isopropyl derivative in a more favorable region of the lipophilic ligand efficiency (LLE) space, a parameter widely used to prioritize leads with balanced potency and ADME properties [1].
| Evidence Dimension | Molecular weight and computed logP (fragment-based estimation) |
|---|---|
| Target Compound Data | MW = 317.45 g/mol; estimated logP ≈ 3.5 (neutral species, fragment-based method) |
| Comparator Or Baseline | 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide: MW = 365.49 g/mol; estimated logP ≈ 4.7–5.0 |
| Quantified Difference | ΔMW = -48.04 g/mol; ΔlogP ≈ -1.2 to -1.5 log units |
| Conditions | Calculated physicochemical properties using structure-based fragment contribution algorithms (e.g., KOWWIN, ACD/Labs consensus approach); no experimental logP data available for either compound. |
Why This Matters
The substantially lower logP and molecular weight of the target compound indicate superior ligand efficiency metrics, a critical criterion for lead-like compound selection in early-stage drug discovery programs where optimizing balance between potency and pharmacokinetic properties is essential.
- [1] Leeson PD, Springthorpe B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat Rev Drug Discov. 2007;6(11):881-890. doi:10.1038/nrd2445 View Source
